molecular formula C15H12ClNO2S B12831245 4-Chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide

4-Chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide

Cat. No.: B12831245
M. Wt: 305.8 g/mol
InChI Key: MMDYSQFKABBIQV-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide is a chemical compound with the molecular formula C15H12ClNO2S and a molecular weight of 305.78 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with a chloro, methyl, and phenylethynyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-N-(phenylethynyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-N-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be

Properties

Molecular Formula

C15H12ClNO2S

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-N-methyl-N-(2-phenylethynyl)benzenesulfonamide

InChI

InChI=1S/C15H12ClNO2S/c1-17(12-11-13-5-3-2-4-6-13)20(18,19)15-9-7-14(16)8-10-15/h2-10H,1H3

InChI Key

MMDYSQFKABBIQV-UHFFFAOYSA-N

Canonical SMILES

CN(C#CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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